molecular formula C15H11ClN4OS B12052933 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478254-78-3

3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12052933
CAS No.: 478254-78-3
M. Wt: 330.8 g/mol
InChI Key: KQYPJLNYIQYBCP-RQZCQDPDSA-N
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Description

3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with a phenolic aldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    3-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Similar structure but with a different position of the chlorine atom.

    3-(((3-(3-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Similar structure but with a bromine atom instead of chlorine.

    3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The uniqueness of 3-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

478254-78-3

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-2-4-11(8-12)14-18-19-15(22)20(14)17-9-10-3-1-6-13(21)7-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

KQYPJLNYIQYBCP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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